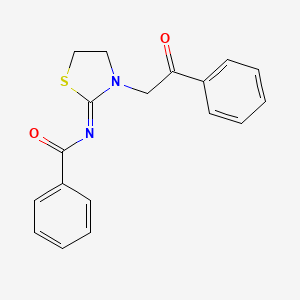
(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, which includes “(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide”, has been reported . The process begins with the KOH-promoted reaction of phenyl isothiocyanate and propanedinitrile or ethyl cyanoacetate in EtOH . The in situ formed ketene N, S -acetal salts then undergo nucleophilic addition to the α-carbon of 4-phenyl-, 4- (4-methylphenyl)-, and 4- (4-chlorophenyl)-4-oxobut-2-enoic acids . This leads to the formation of intermediates, which further undergo acid-catalyzed cyclocondensation to afford 5-substituted 2-ylidene-1,3-thiazolidin-4-ones .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide” is characterized by the presence of a thiazolidin-2-ylidene ring attached to a benzamide group. The compound also contains a phenylethyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide” include nucleophilic addition and acid-catalyzed cyclocondensation . The nucleophilic addition of the in situ formed ketene N, S -acetal salts to the α-carbon of 4-phenyl-, 4- (4-methylphenyl)-, and 4- (4-chlorophenyl)-4-oxobut-2-enoic acids leads to the formation of intermediates . These intermediates then undergo acid-catalyzed cyclocondensation to afford 5-substituted 2-ylidene-1,3-thiazolidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide” include a molecular weight of 324.4. One of the synthesized derivatives, Ethyl (2E,2Z)-cyano[4-oxo-5-(2-oxo-2-phenylethyl)-3-phenyl-1,3-thiazolidin-2-ylidene]ethanoate, has a yield of 3.05 g (75%), appears as white waxy flakes, and has a melting point of 176–178°C .Scientific Research Applications
Anticonvulsant and CNS Depressant Activity
- A series of thiazolidin-4-one derivatives were synthesized and evaluated for their central nervous system (CNS) depressant activity and anticonvulsant activity in mice. These compounds showed good CNS depressant activity and exhibited protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. Computational studies, including molecular docking, suggested their analogous binding modes to ATP binding sites of NMDA and AMPA receptors, hinting at a mechanism for their anticonvulsant action (Nikalje et al., 2015).
Antimicrobial and Anticancer Evaluation
- Novel thiazolidinone derivatives were synthesized and demonstrated significant antimicrobial and anticancer activities. Among these, specific derivatives showed potent antimicrobial and anticancer effects, with QSAR studies highlighting the importance of molecular parameters such as shape and electronic energy in their activity (Deep et al., 2016).
Potential Anti-proliferative Agents
- Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides were designed, synthesized, and screened for anti-cancer activity. Among these, specific analogues exhibited potent anti-cancer activity, highlighting the role of these derivatives as promising anti-proliferative agents. Their mechanism of cell death was further investigated, indicating their potential in cancer therapy (Soni et al., 2015).
Synthesis and Characterization
- New (4-oxothiazolidine-2-ylidene)benzamide derivatives were synthesized through a convenient, one-pot, multicomponent synthesis. These compounds were characterized by various spectroscopic techniques, including IR, NMR, mass spectrometry, and single-crystal X-ray analysis. This research adds to the chemical understanding and potential applications of thiazolidinone derivatives in medicinal chemistry (Hossaini et al., 2017).
Antimicrobial Agents
- A series of novel N-phenyl-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed higher potency than reference drugs against pathogenic strains, especially against Gram-positive bacterial strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).
Future Directions
The future directions for the research and development of “(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide” and its derivatives could potentially involve further exploration of their biological activities. As mentioned, several of the newly synthesized 1,3-thiazolidin-4-one derivatives demonstrate high antioxidant and anticancer activities . Therefore, these compounds could be further studied for their potential applications in the treatment of various diseases.
properties
IUPAC Name |
N-(3-phenacyl-1,3-thiazolidin-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-16(14-7-3-1-4-8-14)13-20-11-12-23-18(20)19-17(22)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSAVJVWWJZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC(=O)C2=CC=CC=C2)N1CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2669260.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2669261.png)
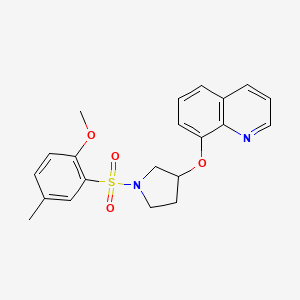
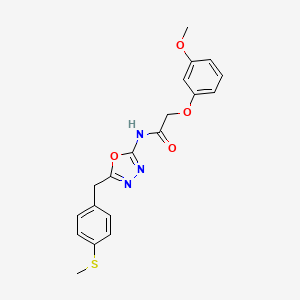
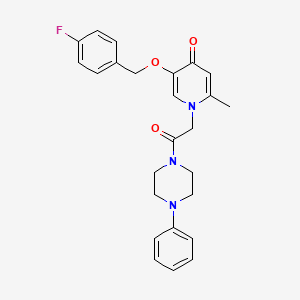


![[1-(1-Naphthyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B2669270.png)
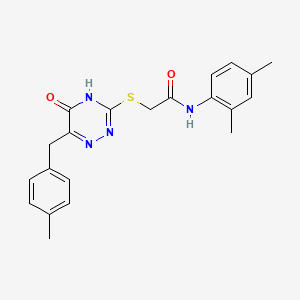
![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2669277.png)